3,3'''-Didodecyl-2,2':5',2'':5'',2'''-Quaterthiophen

Übersicht

Beschreibung

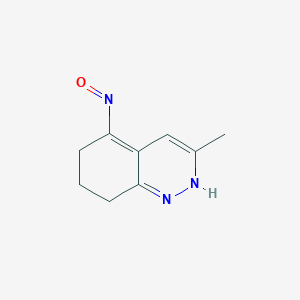

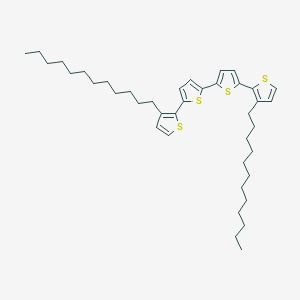

3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene is a useful research compound. Its molecular formula is C40H58S4 and its molecular weight is 667.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Halbleitender Oligomer

“3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophen” ist ein halbleitender Oligomer vom p-Typ . Dies bedeutet, dass es unter bestimmten Bedingungen Strom leiten kann, was es in verschiedenen elektronischen Geräten nützlich macht.

Monomer für die Polymerherstellung

Diese Verbindung wird auch als Monomer zur Herstellung von Poly(3,3’‘’-Dialkyl-Quaterthiophen)-Polymeren (PQTs) verwendet . Diese Polymere finden aufgrund ihrer guten Ladungstransporteigenschaften Anwendung im Bereich der organischen Elektronik.

Organische Dünnschichttransistoren (OTFTs)

Die Verbindung wird bei der Herstellung von hochsensitiven chemischen Sensoren auf Basis organischer Dünnschichttransistoren verwendet . Diese Sensoren haben potenzielle Anwendungen in der Umweltüberwachung, im Gesundheitswesen und in der Sicherheit.

Organische Solarzellen

“3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophen” kann als Donormaterial in organischen Solarzellen verwendet werden . Organische Solarzellen sind eine Art von Photovoltaik, die organische Elektronik – ein Zweig der Elektronik, der sich mit leitfähigen organischen Polymeren oder kleinen organischen Molekülen befasst – für die Lichtabsorption und den Ladungstransport verwendet.

Steuerung der Mikrostruktur

Untersuchungen zeigen, dass die Mikrostruktur von “3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophen” durch die Wahl des Lösungsmittels gesteuert werden kann . Diese Eigenschaft kann bei der Konstruktion und Herstellung organischer elektronischer Bauelemente genutzt werden.

Laserinduzierter Vorwärts-Transfer (LIFT)

Studien haben gezeigt, dass “3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophen”, das auf ein Donorsubstrat aufgespinnt wurde, mittels fester Phasen-Laser-induzierter Vorwärts-Transfer- (LIFT-)Technik auf Si/SiO2-Empfängersubstrate übertragen werden kann, um die aktive Schicht zu bilden, ohne ihre Mikrostruktur zu verändern . Dies ist wichtig für die potenzielle großtechnische Herstellung organischer Dünnschichttransistoren (OTFTs).

Wirkmechanismus

Target of Action

The primary target of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the semiconducting oligomer . This compound is used as a monomer to prepare poly (3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) .

Mode of Action

The compound interacts with its target by polymerization . It is used as a monomer to prepare PQTs, which are semiconducting polymers .

Biochemical Pathways

The compound affects the polymerization pathway . The resulting PQTs are used in the field of organic electronics .

Result of Action

The polymerization of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene results in the formation of PQTs . These polymers have semiconducting properties and are used in the field of organic electronics .

Action Environment

The action of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as the presence of a catalyst and the temperature . For example, the presence of Herrmann–Beller catalyst and P(o-NMe2Ph)3 can lead to selective thiophene–thiophene couplings .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUNDTRLGXGTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

682763-35-5 | |

| Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682763-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20327781 | |

| Record name | NSC686347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162151-09-9 | |

| Record name | NSC686347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, particularly its side chains, influence its performance in organic electronic devices?

A1: Research indicates that the didodecyl side chains in 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene play a crucial role in its self-assembly and charge transport properties. A study comparing various polythiophenes, including poly(3,3'''-didodecyl[2,2′:5′,2′′:5′′,2′′′‐quaterthiophene]‐5,5′′′‐diyl) (PQT), found that side chain length and density affect the maximum carrier mobility and hysteresis observed in electrolyte-gated transistors (EGTs). [] PQT, with its reduced side chain density, exhibited higher hole mobility but also showed larger hysteresis compared to poly(3-alkylthiophenes) with longer alkyl side chains. This suggests that while the bulky didodecyl groups may hinder efficient packing, they also contribute to enhanced charge transport, likely due to reduced intermolecular interactions.

Q2: What synthetic challenges exist in producing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, and how can these be addressed?

A2: Synthesizing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene polymers using direct heteroarylation polymerization (DHAP) presents a significant challenge due to potential side reactions leading to branching defects. [] These defects can negatively impact the material's optoelectronic properties and performance in devices. Research has shown that achieving high selectivity in the coupling reaction is crucial for minimizing these defects. Utilizing a specific catalyst system, such as the Herrmann–Beller catalyst with P(o-NMe2Ph)3 ligand, enables selective thiophene-thiophene couplings at the desired α-positions, minimizing the formation of undesirable β-branching. [] This control over the polymerization process is essential for obtaining well-defined polymers with improved optoelectronic properties.

Q3: Are there analytical techniques available to monitor the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene?

A3: Yes, various analytical techniques can assess the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene. Solid-state optical and thermal measurements, like UV-Vis spectroscopy and differential scanning calorimetry (DSC), can reveal the presence of even minor molecular defects, such as β-branching, by detecting changes in the material's absorption spectrum and thermal transitions. [] Additionally, techniques like gel permeation chromatography (GPC) can determine the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process's efficiency and the presence of any undesired oligomers or byproducts. Combining these analytical tools ensures the production of high-quality 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene suitable for advanced applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

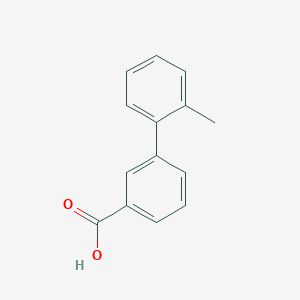

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)